Fluorescamine

Übersicht

Beschreibung

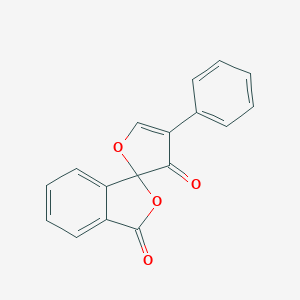

Fluorescamine (4′-phenylspiro[2-benzofuran-3,2′-furan]−1,3′-dione) is a heterocyclic compound widely used as a fluorogenic reagent for detecting primary amines in proteins, peptides, and other amine-containing molecules. Discovered during studies on ninhydrin-amine-aldehyde reactions, it reacts instantaneously with primary amines under mild aqueous conditions (pH 7–9) to form highly fluorescent pyrrolone derivatives . Unlike the reagent itself, which is non-fluorescent, the reaction product exhibits strong fluorescence (excitation/emission: 390/475 nm), enabling sensitive detection at sub-micromolar concentrations . Its rapid reaction kinetics (<5 minutes), compatibility with aqueous buffers, and lack of heating requirements make it advantageous for real-time applications, such as protein conformational analysis, quantification of low-abundance biomolecules, and nanoparticle surface characterization .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Fluorescamin kann durch eine Reaktion synthetisiert werden, die 4-Phenylspiro[2-benzofuran-3,2'-furan]-1,3'-dion beinhaltet. Die Herstellung beinhaltet das Auflösen von 3,0 Milligramm Fluorescamin in 1,0 Milliliter Dimethylsulfoxid (DMSO) in einem Bernsteinröhrchen und gründliches Mischen, um es aufzulösen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Fluorescamin beinhaltet typischerweise die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor, jedoch auf das industrielle Niveau skaliert. Der Prozess stellt die hohe Reinheit und Ausbeute der Verbindung sicher, die für ihre Anwendung in empfindlichen Assays unerlässlich ist.

Analyse Chemischer Reaktionen

Reaktionstypen: Fluorescamin unterliegt hauptsächlich Reaktionen mit primären Aminen. Diese Reaktion ist bei Raumtemperatur in wässrigen Medien nahezu augenblicklich und bildet hochfluoreszierende Produkte .

Häufige Reagenzien und Bedingungen:

Reagenzien: Primäre Amine, Peptide, Proteine.

Bedingungen: Raumtemperatur, wässrige Medien.

Hauptprodukte: Die Hauptprodukte, die aus der Reaktion von Fluorescamin mit primären Aminen gebildet werden, sind hochfluoreszierende Derivate. Diese Produkte sind stabil und können für verschiedene analytische Zwecke verwendet werden .

Wissenschaftliche Forschungsanwendungen

Detection of Amines and Proteins

Fluorescamine is primarily recognized for its ability to detect primary amines in the picomole range. The reaction between this compound and amines is rapid and occurs almost instantaneously at room temperature, producing highly fluorescent products while leaving the reagent and its degradation products nonfluorescent . This property has made this compound a preferred choice for quantifying amino acids and proteins in complex biological samples.

Case Study: Protein Quantification

In a study utilizing this compound, researchers demonstrated its application in quantifying total protein concentrations in various samples. The method was validated against standard protein assays, showing high sensitivity and reliability .

Table 1: Comparison of this compound with Other Protein Assays

| Method | Sensitivity | Specificity | Time Required |

|---|---|---|---|

| This compound | High | High | Moderate |

| Bradford Assay | Moderate | Moderate | Low |

| BCA Assay | Moderate | High | Moderate |

High-Performance Liquid Chromatography (HPLC)

This compound is frequently employed in HPLC techniques for the separation and quantification of biomolecules. Its fluorescent properties allow for sensitive detection methods that can identify low concentrations of analytes in complex mixtures.

Case Study: HPLC-FLD for Drug Analysis

A study focused on the use of this compound in HPLC-fluorescence detection (HPLC-FLD) for analyzing lysergic acid diethylamide (LSD) in urine samples. The method provided reliable confirmation of LSD presence with high sensitivity, demonstrating the utility of this compound in forensic toxicology .

Table 2: HPLC-FLD Method Performance

| Analyte | Detection Limit (ng/mL) | Recovery (%) |

|---|---|---|

| LSD | 0.012 | 96-99 |

| Metoprolol | 0.025 | >68 |

| Ochratoxin A | 0.36 | 93-97 |

Protein-DNA Interactions

This compound has been utilized to study protein-DNA interactions, providing insights into the formation and nature of DNA-protein complexes. Protamines labeled with this compound serve as effective probes for monitoring these interactions .

Case Study: DNA-Protein Binding Studies

In research investigating protamine binding to DNA, this compound-labeled protamines allowed for real-time monitoring of complex formation, highlighting its application in molecular biology studies focused on gene regulation and expression.

Environmental Analysis

This compound's sensitivity extends to environmental applications, where it has been used to detect contaminants such as ochratoxin A in food products. The development of HPLC methods incorporating this compound has facilitated the monitoring of mycotoxins in agricultural products .

Table 3: Environmental Applications of this compound

| Contaminant | Method | Detection Limit (ng/mL) |

|---|---|---|

| Ochratoxin A | HPLC-FLD | 0.36 |

| Rhodamine B | HPLC-FLD | 27.1 |

Wirkmechanismus

Fluorescamine reacts with primary amines to form a highly fluorescent product. The reaction is almost instantaneous at room temperature in aqueous media. The fluorescence is due to the formation of a stable, highly fluorescent derivative, which can be detected and quantified using fluorometric techniques .

Vergleich Mit ähnlichen Verbindungen

Fluorescamine is often compared to other amine-targeting reagents, including ortho-phthalaldehyde (OPA) and trinitrobenzene sulfonic acid (TNBS) . Below is a detailed analysis of their properties, applications, and limitations.

This compound vs. Ortho-Phthalaldehyde (OPA)

Key Findings :

- This compound’s rapid reaction and stability make it superior for real-time monitoring of protein conformational changes, such as assessing PEGylation efficiency in folded proteins .

- OPA requires a thiol cofactor (e.g., β-mercaptoethanol) for fluorescence, limiting its use in thiol-sensitive systems. However, its higher sensitivity suits ultralow-concentration amine detection in HPLC .

This compound vs. Trinitrobenzene Sulfonic Acid (TNBS)

Key Findings :

- TNBS is unsuitable for heat-sensitive samples or folded proteins due to its harsh reaction conditions. However, it remains a gold standard for quantifying free amino groups in denatured proteins .

- This compound’s ability to work in dimethyl sulfoxide (DMSO) makes it ideal for amyloid-β (Aβ) aggregation studies, where DMSO is commonly used to dissolve hydrophobic peptides .

Advantages and Limitations of this compound

Advantages

- Speed and Simplicity: No heating or complex derivatization steps are needed .

- Sensitivity : Detects Aβ peptides at 0.5 µM, outperforming absorbance-based methods (50 µM limit) .

- Versatility: Used in diverse applications, including nanoparticle surface amine quantification and monitoring lysosomal enzyme activity .

Limitations

Biologische Aktivität

Fluorescamine is a fluorogenic compound widely used in biochemical assays due to its ability to react with primary amines in proteins and other biomolecules, producing a fluorescent product. This property has made this compound an invaluable tool in various biological applications, including protein quantification, enzyme assays, and the study of protein conformational changes. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and case studies demonstrating its efficacy.

This compound reacts specifically with primary amines, which are abundant in amino acids such as lysine. Upon reaction, this compound forms a fluorescent derivative that can be quantified using fluorescence spectroscopy. The reaction is rapid and occurs under mild conditions, making it suitable for high-throughput applications.

- Reaction with Amines : this compound reacts with primary amines to form a stable fluorescent product.

- Fluorescence Properties : The excitation and emission maxima for this compound derivatives typically occur around 390 nm and 470 nm, respectively.

- Sensitivity : The detection limit for this compound is in the nanomolar range, allowing for the quantification of low concentrations of proteins or other amine-containing compounds.

Applications in Biological Research

This compound has been utilized in various biological contexts, including:

- Protein Quantification : It is commonly used to measure protein concentrations in samples through fluorimetric assays .

- Studying Protein-Nanoparticle Interactions : this compound labeling has been employed to investigate how proteins interact with nanoparticles (NPs), revealing important insights into protein conformational changes upon binding .

- Enzyme Activity Assays : The compound is used to monitor enzymatic reactions involving amine substrates, providing a means to assess catalytic efficiency .

Case Study 1: Protein-Nanoparticle Interaction

In a study examining the interaction between proteins and nanoparticles, this compound was used to detect changes in protein conformation upon NP binding. The results indicated that certain NPs could induce significant alterations in protein structure, as evidenced by increased this compound labeling due to exposure of additional primary amines . This highlights the utility of this compound in understanding the biocompatibility and behavior of nanoparticles in biological systems.

| Nanoparticle Type | Fluorescence Change (F/F₀) | Protein Type |

|---|---|---|

| Polystyrene (PS) 48 | > 2 | Serum Albumin |

| Polystyrene (PS) 80 | < 1 | Immunoglobulin G |

| Silica NPs | < 0.5 | Bovine Serum Albumin |

Case Study 2: Enzymatic Assays

A novel high-throughput assay was developed using this compound to monitor transphosphatidylation reactions catalyzed by phospholipase D (PLD). By coating lipid substrates onto multi-well plates and reacting them with this compound, researchers could quantify product formation efficiently. The assay demonstrated sensitivity to low nanomolar concentrations of products generated from enzymatic reactions .

| Enzyme | Substrate | Detection Limit |

|---|---|---|

| Phospholipase D | Phosphatidylcholine | Low nanomolar |

| Lipase | Triglycerides | Low micromolar |

Research Findings

Recent studies have expanded the applications of this compound beyond traditional uses. For instance:

- A study demonstrated that this compound could effectively label amino functionalities in high-throughput formats, facilitating rapid screening of enzyme activity .

- Another investigation utilized this compound to assess the impact of temperature on enzyme kinetics, revealing optimal conditions for various enzymatic reactions .

Q & A

Basic Research Questions

Q. How can Fluorescamine be effectively utilized for detecting phosphatidylethanolamine in intact cell membranes?

this compound’s rapid reaction with primary amines (e.g., phosphatidylethanolamine) enables real-time tracking of lipid distribution. Key steps include:

- Adjusting cell culture buffer pH to 8.0 to optimize labeling efficiency .

- Using low temperatures (0–4°C) to slow probe hydrolysis and minimize non-specific binding .

- Validating cell integrity via lactate dehydrogenase (LDH) activity assays post-labeling to confirm membrane permeability .

Q. What experimental controls are critical for this compound-based phospholipid localization studies?

- Negative controls : Omit this compound to rule out autofluorescence.

- Specificity controls : Compare results with enzymatic degradation of phosphatidylethanolamine (e.g., phospholipase D treatment).

- Quantitative validation : Use thin-layer chromatography (TLC) to separate and quantify labeled vs. unlabeled lipids .

Advanced Research Questions

Q. How can contradictory data on this compound’s non-specific labeling be resolved?

Non-specific labeling (>95% of phosphatidylethanolamine in some studies ) may arise from:

- Probe accumulation in lipid phases due to incomplete hydrolysis.

- Membrane disruption during centrifugation or dilution steps. Methodological solutions :

- Add chloroform/methanol post-labeling to disperse aggregated probe .

- Combine with fluorescent quenchers (e.g., merocyanine derivatives) to distinguish membrane-localized vs. intracellular signals .

Q. What statistical frameworks are appropriate for analyzing this compound-derived lipid distribution data?

- Compartmental modeling : Assign phosphatidylethanolamine pools to outer/inner membrane leaflets or intracellular membranes using kinetic data .

- Error analysis : Account for LDH leakage (<5%) to adjust for minor cell lysis artifacts .

Q. How does this compound’s permeability compare to other amine-reactive probes (e.g., FITC) in live-cell imaging?

this compound’s small size and neutral charge allow faster membrane penetration than FITC. However, its hydrolysis sensitivity limits long-term tracking. Optimization strategies :

- Use short incubation times (≤5 minutes) to balance signal intensity and probe stability .

- Pair with impermeable counterstains (e.g., propidium iodide) to validate membrane integrity .

Q. Methodological Pitfalls & Solutions

Q. Why might this compound fail to label phosphatidylethanolamine in certain cell types?

- Low amine density : Cells with <5% phosphatidylethanolamine may require signal amplification (e.g., secondary antibodies).

- pH incompatibility : Adjust buffers to pH 7.4–8.5, as labeling efficiency drops outside this range .

Q. How to validate this compound-derived data against alternative techniques (e.g., mass spectrometry)?

- Cross-validation protocol :

Isolate lipids post-Fluorescamine labeling.

Analyze via TLC for fluorescence and LC-MS for molecular identification .

Use Pearson correlation to assess agreement between methods.

Q. Data Presentation Guidelines

Q. What metadata should accompany this compound experiments for reproducibility?

- Probe concentration, incubation time/temperature, and buffer composition .

- Raw fluorescence intensity values and normalization methods (e.g., protein content) .

- LDH activity data to confirm cell integrity .

Q. How to address peer review critiques about this compound’s photostability?

Eigenschaften

IUPAC Name |

4'-phenylspiro[2-benzofuran-3,2'-furan]-1,3'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O4/c18-15-13(11-6-2-1-3-7-11)10-20-17(15)14-9-5-4-8-12(14)16(19)21-17/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKJVJIDPQDDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3(C2=O)C4=CC=CC=C4C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872017 | |

| Record name | Fluorescamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Fluorescamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20931 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38183-12-9 | |

| Record name | Fluorescamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38183-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038183129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylspiro[furan-2(3H),1'(3'H)-isobenzofuran]-3,3'-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6859V58YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.